2-Cyclooctylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclooctylbenzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a cyclooctyl group and two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctylbenzene-1,4-diol typically involves the cycloaddition of cyclooctene with a benzene derivative followed by hydroxylation. One common method is the Diels-Alder reaction, where cyclooctene reacts with a suitable diene to form the cyclooctylbenzene framework. Subsequent hydroxylation using reagents like osmium tetroxide or potassium permanganate introduces the hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of intermediate compounds under controlled conditions. The use of catalysts such as Raney nickel or palladium on carbon can facilitate the hydrogenation process, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclooctylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are employed.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents
Major Products Formed
Oxidation: Quinones and other carbonyl compounds.
Reduction: Cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: Halogenated cyclooctylbenzene derivatives
Scientific Research Applications
2-Cyclooctylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Cyclooctylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediol: A simpler diol with two hydroxyl groups on a benzene ring.
2-Cyclohexylbenzene-1,4-diol: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-Cyclopentylbenzene-1,4-diol: Contains a cyclopentyl group instead of a cyclooctyl group
Uniqueness
2-Cyclooctylbenzene-1,4-diol is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
4197-84-6 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-cyclooctylbenzene-1,4-diol |
InChI |
InChI=1S/C14H20O2/c15-12-8-9-14(16)13(10-12)11-6-4-2-1-3-5-7-11/h8-11,15-16H,1-7H2 |
InChI Key |
OCFACRWFEFGYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.